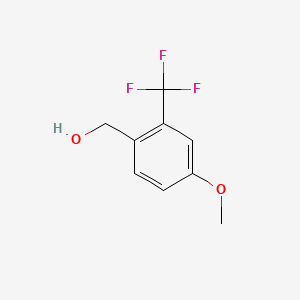

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

[4-methoxy-2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQLJIHKRJZDPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501256289 | |

| Record name | 4-Methoxy-2-(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773871-39-9 | |

| Record name | 4-Methoxy-2-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773871-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation via Grignard Reaction

A patented process describes the synthesis of trifluoromethyl-substituted aromatic compounds through organomagnesium intermediates. The key steps include:

Synthesis of organomagnesium species from 4-halo-methoxybutane derivatives (e.g., 4-chloro- or 4-bromo-methoxybutane) by reaction with magnesium in the presence of initiators such as bromoethane, dibromoethane, bromine, iodine, or anthracene.

The reaction medium typically consists of 2-methyl-tetrahydrofuran (2-MeTHF) or mixtures with polar aprotic ethereal solvents like tetrahydrofuran (THF) or diisopropylether, or apolar aprotic non-chlorinated solvents such as toluene or xylenes.

The organomagnesium compound then undergoes coupling with 4-trifluoromethylbenzonitrile or 4-trifluoromethylbenzoyl chloride in the same solvent system.

After the coupling reaction, the mixture is treated with diluted aqueous acid to quench the reaction and facilitate separation of the organic layer, followed by concentration to isolate the product.

Reaction conditions are controlled carefully, typically maintaining temperatures between 0°C and 50°C for crystallization and reaction steps.

This method emphasizes the importance of solvent choice and initiator for efficient organomagnesium formation and subsequent coupling to yield trifluoromethyl-substituted aromatic ketones or alcohols, which can be further converted to the target methanol derivative.

Preparation from (4-Methoxy-2-(trifluoromethyl)phenyl)methanol to Benzyl Bromide

Although this is a step beyond the target compound, the preparation of this compound itself is often a precursor for further functionalization, such as conversion to benzyl bromide derivatives.

A reported synthesis involves treating this compound with phosphorus tribromide (PBr3) in dichloromethane (DCM) at 0°C to room temperature.

The reaction proceeds rapidly (about 1 hour), yielding the benzyl bromide derivative in near quantitative yield (100%).

The crude product is purified by flash chromatography using 10% DCM in hexane as eluent.

This method demonstrates the stability and availability of the alcohol intermediate, confirming its synthetic accessibility.

Direct Synthesis via Reduction of Aromatic Aldehydes

Although specific data on the direct reduction of 4-methoxy-2-(trifluoromethyl)benzaldehyde to the corresponding benzyl alcohol is limited in the provided sources, analogous compounds have been prepared using general methods involving Grignard reagents or hydride reductions.

For example, phenyl(2-(trifluoromethyl)phenyl)methanol was prepared using Grignard reagents from 2-iodobenzotrifluoride and benzaldehyde analogs, followed by purification via flash chromatography.

Such methods typically yield high purity products (≥99%) with melting points consistent with literature values, indicating successful preparation of similar trifluoromethyl-substituted benzyl alcohols.

- Data Table: Summary of Preparation Methods

The synthesis of this compound is strongly influenced by the choice of solvent and initiator in organometallic steps, as these affect the formation and stability of reactive intermediates.

The use of 2-methyl-tetrahydrofuran as a solvent is preferred due to its ability to dissolve reagents and facilitate clean reactions with minimal impurities.

The trifluoromethyl group’s electron-withdrawing nature requires careful control of reaction conditions to avoid side reactions and ensure selective formation of the alcohol.

The alcohol intermediate is stable enough to undergo further functionalization, such as conversion to benzyl bromide, indicating its synthetic utility.

Purification typically involves aqueous workup and flash chromatography, with high purity products confirmed by NMR, LC/MS, and melting point analysis.

The preparation of this compound involves sophisticated organometallic chemistry, primarily through Grignard-type reactions using carefully chosen solvents and initiators. Alternative routes include reduction of aromatic aldehydes or functional group interconversion from benzyl bromides. The methods yield high-purity products suitable for further chemical transformations, supported by detailed experimental data and optimized reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: H2 with Pd/C, LiAlH4.

Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

Oxidation: 4-Methoxy-2-(trifluoromethyl)benzaldehyde, 4-Methoxy-2-(trifluoromethyl)benzoic acid.

Reduction: 4-Methoxy-2-(trifluoromethyl)toluene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Key Reactions

- Oxidation : Converts the alcohol group to aldehyde or carboxylic acid.

- Reduction : Can reduce to the hydrocarbon variant.

- Substitution : The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Organic Synthesis

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol serves as a crucial building block in organic chemistry. Its functional groups allow for various transformations and modifications, facilitating the synthesis of complex molecules and pharmaceuticals.

Pharmaceutical Development

This compound is explored for its potential therapeutic properties. It acts as an intermediate in the synthesis of various drug candidates, particularly those containing trifluoromethyl groups, which are known to enhance biological activity and metabolic stability .

Research into the biological interactions of this compound is ongoing to assess its pharmacological potential. Interaction studies focus on its effects on biomolecules and pathways within biological systems.

Material Science

In materials science, this compound is utilized in the development of specialty chemicals and materials with specific properties. It has applications in creating semiconductors and nanostructures due to its unique chemical characteristics .

Case Study 1: Pharmaceutical Applications

A study focused on synthesizing novel anti-inflammatory drugs utilized this compound as an intermediate. The resulting compounds demonstrated significant efficacy in preclinical models, highlighting the compound's role in drug development.

Case Study 2: Material Science Innovations

Research involving the use of this compound in developing new semiconductor materials showed promising results. The compound's unique properties allowed for enhanced electrical conductivity and stability in nanoscale applications.

Wirkmechanismus

The mechanism of action of (4-Methoxy-2-(trifluoromethyl)phenyl)methanol involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated by its functional groups, which can participate in various chemical reactions and interactions. For example, the methoxy group can undergo metabolic transformations, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability .

Vergleich Mit ähnlichen Verbindungen

Functional Group and Reactivity Comparisons

Structural and Electronic Effects

- Trifluoromethyl Group : In all listed compounds, the -CF$_3$ group withdraws electrons, reducing aromatic ring electron density. This enhances metabolic stability and influences intermolecular interactions (e.g., in enzyme binding) .

- Methoxy Group: The -OCH$3$ group in this compound donates electrons, balancing the electron-withdrawing effects of -CF$3$. This dual substitution optimizes solubility and reactivity .

- Heterocyclic vs. Benzene Systems : Isoxazole-containing analogs (e.g., ) exhibit distinct hydrogen-bonding capabilities compared to benzyl alcohols, affecting their pharmacokinetic profiles .

Physicochemical Properties

- Lipophilicity: The butyl-substituted analog () has a logP ~2.5 (estimated), whereas this compound’s logP is lower (~1.8) due to polar groups .

- Acidity: The alcohol proton in this compound is more acidic (pKa ~12–13) than alkyl-substituted analogs (pKa ~15–16) due to -CF$_3$’s electron-withdrawing effects .

Key Research Findings

- Pharmaceutical Relevance: this compound-derived inhibitors show promise in neuroinflammation imaging, with PET tracers demonstrating high blood-brain barrier permeability .

- Stability Comparisons : Ester derivatives (e.g., phenyl(4-(trifluoromethyl)phenyl)methyl acetate) exhibit longer shelf lives than alcohol counterparts but require hydrolysis for activation .

- Heterocyclic Derivatives : Isoxazole and triazole-containing analogs (Evidences 3, 16) display enhanced biological activity due to nitrogen-rich frameworks, though synthetic complexity increases .

Biologische Aktivität

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with various biological systems, enzyme inhibition, and potential therapeutic applications.

The molecular structure of this compound can be represented as follows:

This compound features a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃), both of which significantly influence its chemical behavior and biological interactions.

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes, particularly cyclooxygenase (COX) and lipoxygenases (LOX). The presence of the trifluoromethyl group is believed to enhance binding affinity through halogen bonding interactions with enzyme residues.

- Cyclooxygenase-2 (COX-2) : Studies have shown that derivatives containing trifluoromethyl groups can moderately inhibit COX-2 activity, which is crucial in inflammatory processes .

- Lipoxygenases (LOX) : Similar compounds have been evaluated for their inhibitory effects on LOX enzymes, showing promising results in modulating inflammatory pathways .

2. Cytotoxicity Studies

Cytotoxicity assays against cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney), reveal that this compound may exhibit selective cytotoxic effects.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.2 |

| Hek293 | 34.2 |

These values suggest that the compound has potential as an anti-cancer agent, with further studies needed to elucidate its mechanism of action .

3. Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between this compound and target proteins. The trifluoromethyl group enhances hydrophobic interactions within the binding site, potentially leading to increased biological activity.

- Key Interactions : The trifluoromethyl group engages in π–π stacking and hydrogen bonding with aromatic residues in target proteins, which is critical for effective inhibition .

Case Studies

A recent study explored the synthesis and biological evaluation of a series of compounds related to this compound. The findings highlighted the structure-activity relationship (SAR), demonstrating that modifications to the phenyl ring significantly impact enzyme inhibition and cytotoxicity profiles.

Example Case Study:

In a comparative analysis of several substituted phenylmethanols, it was observed that compounds with electron-withdrawing groups like -CF₃ exhibited enhanced inhibitory activity against AChE compared to those with electron-donating groups. This suggests a nuanced balance between electronic effects and steric factors in determining biological activity .

Q & A

Q. Table 1: Key NMR Assignments for this compound

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| CH₂OH | 4.7 | singlet | Hydroxymethyl |

| OCH₃ | 3.8 | singlet | Methoxy |

| CF₃ | -60 | quintet | Trifluoromethyl |

| Aromatic H | 6.8–7.5 | complex | Benzene ring |

Q. Table 2: Optimization of Reduction Conditions

| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| NaBH₄ | MeOH | 25 | 72 | 98% |

| LiAlH₄ | THF | 0 | 85 | 99% |

| DIBAL-H | Toluene | -78 | 65 | 95% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.